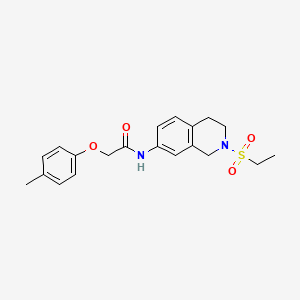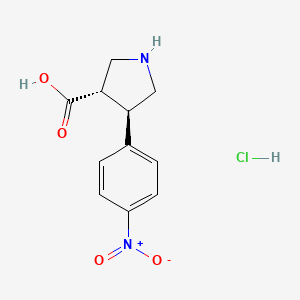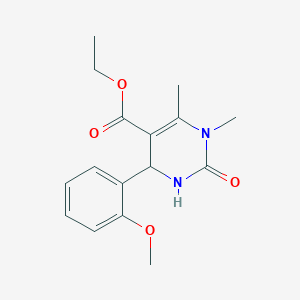![molecular formula C13H14N2 B2523780 Methyl[phenyl(pyridin-2-yl)methyl]amine CAS No. 4372-44-5](/img/structure/B2523780.png)
Methyl[phenyl(pyridin-2-yl)methyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl[phenyl(pyridin-2-yl)methyl]amine” is an organic compound . It belongs to the class of organic compounds known as pyridinylpyrimidines . These are compounds containing a pyridinylpyrimidine skeleton, which consists of a pyridine linked (not fused) to a pyrimidine by a bond .
Synthesis Analysis
The synthesis of “Methyl[phenyl(pyridin-2-yl)methyl]amine” involves several steps. A rapid and high yield synthetic route for the target compound was established with 2-nitropyridine as raw material . The final structure of the compound was determined by 1 HNMR spectrum .Molecular Structure Analysis
The molecular formula of “Methyl[phenyl(pyridin-2-yl)methyl]amine” is C13H14N2 . Its molecular weight is 198.27 .Chemical Reactions Analysis
The chemical reactions involving “Methyl[phenyl(pyridin-2-yl)methyl]amine” are complex and involve several steps. For example, the reaction initiates through the in situ pyridinolysis of phenyl chloroformate followed by inner molecular rearrangement to phenyl carbamate hydrochloride .Physical And Chemical Properties Analysis
“Methyl[phenyl(pyridin-2-yl)methyl]amine” is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
“Methyl[phenyl(pyridin-2-yl)methyl]amine” can be used in the synthesis of novel compounds. For instance, it has been used in the synthesis of Methyl 2-(4-Phenyl-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl)Thioacetate (phpy2NS). This compound was derived from a 1,2,4-triazole-3-thione, which was obtained by reaction with chloroacetic acid followed by an acid-catalyzed esterification of the carboxylic acid with methyl alcohol .
Creation of Hg(II) Complexes
The compound has been used in the creation of Hg(II) complexes. A Hg(II) complex, [Hg(phpy2NS)Cl2], has been synthesized using the ligand derived from “Methyl[phenyl(pyridin-2-yl)methyl]amine” and HgCl2 .
Anti-Fibrosis Activity
“Methyl[phenyl(pyridin-2-yl)methyl]amine” has potential applications in the field of medicinal chemistry, particularly in the development of anti-fibrosis drugs. A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). Some of these compounds showed better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
Synthesis of Pyrimidine Derivatives
“Methyl[phenyl(pyridin-2-yl)methyl]amine” can be used in the synthesis of pyrimidine derivatives. Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .
C-Alkylation of Pyridin-2-ylmethyl
“Methyl[phenyl(pyridin-2-yl)methyl]amine” can be used in the C-alkylation of pyridin-2-ylmethyl. This approach provides an efficient, available, and environmentally benign access, leading to alkylation products with broad functional group tolerance and excellent yields .
Synthesis of Unsymmetrical Ureas
“Methyl[phenyl(pyridin-2-yl)methyl]amine” can be used in the synthesis of unsymmetrical ureas bearing 2-pyridyl units. This synthesis relies on metal- and column-free one-pot ammonolysis by using a wide range of aryl and alkyl amines, resulting in nearly quantitative conversions .
Safety and Hazards
“Methyl[phenyl(pyridin-2-yl)methyl]amine” is classified as a dangerous substance. It has hazard statements H302, H315, H318, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Eigenschaften
IUPAC Name |
N-methyl-1-phenyl-1-pyridin-2-ylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-14-13(11-7-3-2-4-8-11)12-9-5-6-10-15-12/h2-10,13-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYJNWLSRVHHMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC=CC=C1)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl[phenyl(pyridin-2-yl)methyl]amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

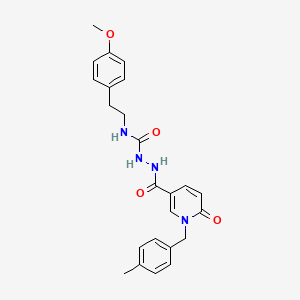



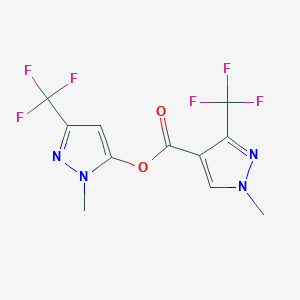
![2-(4-((2,4-dichloro-5-methylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2523703.png)
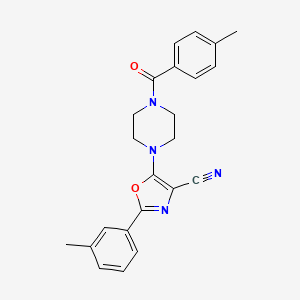

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-6-oxo-2-((1-phenylethyl)thio)-1,6-dihydropyrimidin-5-yl)acetamide](/img/structure/B2523711.png)
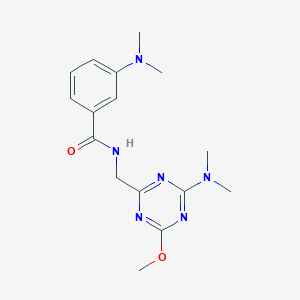
![7-Chloro-1-(3,4-dimethoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2523715.png)
